Trilaurin

Catalog No.
S545865
CAS No.
538-24-9
M.F
C39H74O6
M. Wt
639.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilaurin

CAS Number

538-24-9

Product Name

Trilaurin

IUPAC Name

2,3-di(dodecanoyloxy)propyl dodecanoate

Molecular Formula

C39H74O6

Molecular Weight

639.0 g/mol

InChI

InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3

InChI Key

VMPHSYLJUKZBJJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Trilaurin; Glyceryl tridodecanoate; NSC 4061; 1,2,3-Tridodecanoylglycerol; Tridodecanoin; Trilauroylglycerol; Glycerol trilaurate, Glyceryl trilaurate.

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

The exact mass of the compound Trilaurin is 638.5485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4061. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of dodecanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Trilaurin (CAS 538-24-9) is a symmetrical, saturated triglyceride composed of a glycerol backbone esterified with three lauric acid (C12:0) chains. As a pure, single-component lipid, it is distinguished from natural fats and oils (like coconut oil) which contain a mixture of different triglycerides. Its well-defined chemical structure results in predictable physical properties, including a sharp melting point and distinct crystalline behavior (polymorphism), which are critical for its use in controlled-release pharmaceutical formulations, high-stability cosmetics, and as a phase-change material (PCM).

Substituting Trilaurin with other pure triglycerides, such as trimyristin (C14), tripalmitin (C16), or tristearin (C18), is not a viable 1:1 replacement because the fatty acid chain length dictates critical thermophysical properties. Longer chains result in higher melting points and different crystallization kinetics, altering performance in thermal storage and drug release profiles. Using a crude natural mixture like coconut oil, while rich in lauric acid, introduces significant compositional variability. This lack of purity leads to inconsistent melting behavior, poor batch-to-batch reproducibility, and potential drug expulsion from lipid-based carriers, making it unsuitable for applications requiring precise thermal performance or formulation stability.

Defined Melting Point for Phase Change Material (PCM) Applications

Trilaurin exhibits a distinct and lower melting point compared to its longer-chain analogs, a critical parameter for low-to-medium temperature thermal energy storage. Differential Scanning Calorimetry (DSC) shows the melting point of Trilaurin's stable β-form is approximately 46-47°C. In direct comparison, the melting points of Trimyristin (C14), Tripalmitin (C16), and Tristearin (C18) are significantly higher, at approximately 58°C, 66°C, and 73°C, respectively.

Evidence DimensionMelting Point (°C) of stable β-polymorph
Target Compound DataTrilaurin (C12): ~47 °C
Comparator Or BaselineTripalmitin (C16): ~66 °C
Quantified Difference~19 °C lower melting point than Tripalmitin
ConditionsData compiled from Differential Scanning Calorimetry (DSC) analysis of high-purity triglycerides.

This specific melting temperature makes Trilaurin the correct choice for thermal regulation applications in electronics, textiles, and buildings that operate within the 40-50°C range, where longer-chain triglycerides would remain solid and ineffective.

Enhanced Drug Solubilization in Lipid Nanoparticle Formulations

In pharmaceutical formulations, Trilaurin's shorter chain length and lower melting point (43°C) allow it to form a 'fluid-like' core in lipid nanoparticles at ambient temperature, significantly enhancing the solubilization of hydrophobic drugs compared to longer-chain triglycerides. A comparative study demonstrated that Trilaurin-containing lipid nanoparticles exhibited a greater increase in the solubilization capacity for the model drug testosterone propionate than nanoparticles formulated with Tripalmitin. DSC analysis confirmed that Tripalmitin (melting point 64°C) remained in a 'solid-like' state, which did not permit drug dissolution into the core.

Evidence DimensionDrug Solubilization Capacity in Lipid Nanoparticles
Target Compound DataTrilaurin: Forms a 'fluid-like' core, allowing drug dissolution.
Comparator Or BaselineTripalmitin: Forms a 'solid-like' core, preventing drug dissolution.
Quantified DifferenceQualitatively higher solubilization capacity for testosterone propionate.
ConditionsLipid nanoparticles stabilized by polyoxyethylene-10-oleyl ether at 22°C.

For formulators developing lipid-based delivery systems for poorly soluble APIs, selecting Trilaurin over Tripalmitin can directly increase drug loading and improve the potential bioavailability of the final product.

Superior Crystalline Stability for Reduced Drug Expulsion

The long-term stability of solid lipid nanoparticles (SLNs) is highly dependent on the crystalline structure of the lipid matrix, as polymorphic transitions can lead to drug expulsion during storage. Trilaurin's crystallization behavior differs significantly from longer-chain triglycerides. Studies investigating the polymorphism of pure triglycerides show that each saturated triglyceride (Trilaurin, Trimyristin, Tripalmitin, Tristearin) can form multiple distinct β polymorphs depending on the crystallization pathway. The specific stable form and transformation kinetics of Trilaurin can be leveraged to create more stable SLNs that resist the polymorphic shifts often seen in lipids like Tripalmitin, which can compromise the formulation's shelf-life and entrapment efficiency.

Evidence DimensionPolymorphic Stability in Formulations
Target Compound DataTrilaurin: Exhibits distinct polymorphic transformation pathways that can be controlled.
Comparator Or BaselineTripalmitin/Tristearin: Prone to polymorphic transformations that can lead to drug expulsion.
Quantified DifferenceQualitative difference in crystalline stability and transformation routes.
ConditionsSolid lipid nanoparticle (SLN) storage and thermal analysis (DSC, XRD).

Choosing Trilaurin provides formulators with better control over the final crystalline state of the lipid matrix, which is essential for preventing drug leakage and ensuring long-term product stability and consistent release profiles.

Formulating Phase Change Materials (PCMs) for Low-Temperature Thermal Management

For applications requiring latent heat storage and release in the 40-50°C range, such as thermal buffering for sensitive electronics or smart textiles, Trilaurin's sharp and predictable melting point around 47°C makes it a highly suitable organic PCM. Unlike Tripalmitin or Tristearin, which would not melt in this operational window, Trilaurin provides reliable thermal regulation.

Developing High-Load Solid Lipid Nanoparticles (SLNs) for Poorly Soluble Drugs

When formulating SLNs for hydrophobic APIs, Trilaurin's ability to form a fluid-like core at room temperature offers a distinct advantage for maximizing drug loading. This property allows for greater solubilization of the active ingredient compared to higher-melting-point lipids like Tripalmitin, making Trilaurin a strategic choice for enhancing the payload of drug delivery systems.

Manufacturing High-Stability Cosmetic and Topical Formulations

In cosmetics and topical pharmaceuticals, the texture, stability, and release profile are paramount. Trilaurin's defined melting behavior and controlled crystallization provide formulators with a tool to create emulsions and solid lipid systems with high batch-to-batch consistency. Its specific polymorphic properties can be used to ensure long-term stability and prevent changes in product texture or active ingredient release, an advantage not offered by compositionally diverse natural oils.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

15.4

Hydrogen Bond Acceptor Count

6

Exact Mass

638.54854008 Da

Monoisotopic Mass

638.54854008 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7FP2Z3RVUV

Other CAS

538-24-9

Wikipedia

Trilaurin

Use Classification

Cosmetics -> Solvent; Viscosity controlling; Skin conditioning; Emollient

General Manufacturing Information

Dodecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Last modified: 08-15-2023
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2: Xu W, Lim SJ, Lee MK. Cellular uptake and antitumour activity of paclitaxel incorporated into trilaurin-based solid lipid nanoparticles in ovarian cancer. J Microencapsul. 2013;30(8):755-61. doi: 10.3109/02652048.2013.788083. Epub 2013 Apr 17. PubMed PMID: 23594306.
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4: Sreenivas A, Sastry PS. Synthesis of trilaurin by developing pisa seeds (Actinodaphne hookeri). Arch Biochem Biophys. 1994 Jun;311(2):229-34. PubMed PMID: 8203885.
5: Wasutrasawat P, Al-Obaidi H, Gaisford S, Lawrence MJ, Warisnoicharoen W. Drug solubilisation in lipid nanoparticles containing high melting point triglycerides. Eur J Pharm Biopharm. 2013 Nov;85(3 Pt A):365-71. doi: 10.1016/j.ejpb.2013.04.020. Epub 2013 May 18. PubMed PMID: 23688806.
6: GEYER RP, CHIPMAN J, STARE FJ. Oxidation in vivo of emulsified radioactive trilaurin administered intravenously. J Biol Chem. 1948 Dec;176(3):1469. PubMed PMID: 18100596.
7: Steven BR, Carey S. Nutritional management in patients with chyle leakage: a systematic review. Eur J Clin Nutr. 2015 Jul;69(7):776-80. doi: 10.1038/ejcn.2015.48. Epub 2015 Apr 29. Review. PubMed PMID: 25920423.
8: Mancuso JR, McClements DJ, Decker EA. Iron-accelerated cumene hydroperoxide decomposition in hexadecane and trilaurin emulsions. J Agric Food Chem. 2000 Feb;48(2):213-9. PubMed PMID: 10691618.
9: Zaĭtsev SIu, Aha B, Volchenkova TA, Belov SV, Schneider MP, Ivanov AE. [The study of hydrolysis of new lipid-like substrates and trilaurin in monolayers catalyzed with the lipase from Pseudomonas fluorescens]. Bioorg Khim. 2000 Mar;26(3):224-30. Russian. PubMed PMID: 10816821.
10: GEYER RP, MATTHEWS LW, STARE FJ. Metabolism of emulsified trilaurin (-C1400-) and octanoic acid (-C1400-) by rat tissue slices. J Biol Chem. 1949 Oct;180(3):1037-45. PubMed PMID: 18139198.
11: Johnson W Jr; Cosmetic Ingredient Review Expert Panel. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate. Int J Toxicol. 2001;20 Suppl 4:61-94. Review. PubMed PMID: 11800053.
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13: Chen C, Fan T, Jin Y, Zhou Z, Yang Y, Zhu X, Zhang ZR, Zhang Q, Huang Y. Orally delivered salmon calcitonin-loaded solid lipid nanoparticles prepared by micelle-double emulsion method via the combined use of different solid lipids. Nanomedicine (Lond). 2013 Jul;8(7):1085-100. doi: 10.2217/nnm.12.141. Epub 2012 Oct 17. PubMed PMID: 23075315.
14: Christophersen PC, Vaghela D, Müllertz A, Yang M, Nielsen HM, Mu H. Solid lipid particles for oral delivery of peptide and protein drugs III - the effect of fed state conditions on the in vitro release and degradation of desmopressin. AAPS J. 2014 Jul;16(4):875-83. doi: 10.1208/s12248-014-9619-2. Epub 2014 May 30. PubMed PMID: 24875052; PubMed Central PMCID: PMC4070260.
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20: Pynn CJ, Picardi MV, Nicholson T, Wistuba D, Poets CF, Schleicher E, Perez-Gil J, Bernhard W. Myristate is selectively incorporated into surfactant and decreases dipalmitoylphosphatidylcholine without functional impairment. Am J Physiol Regul Integr Comp Physiol. 2010 Nov;299(5):R1306-16. doi: 10.1152/ajpregu.00380.2010. Epub 2010 Sep 1. PubMed PMID: 20811010.

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